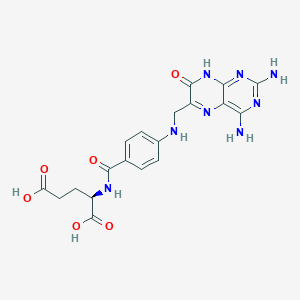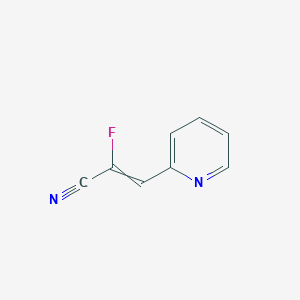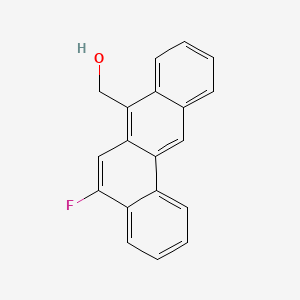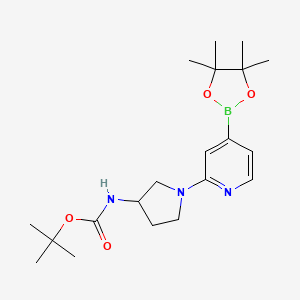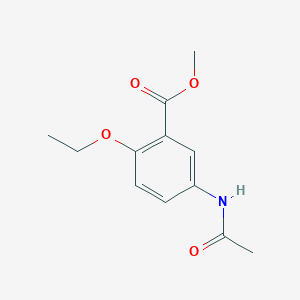
Chlorambucil Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorambucil Isopropyl Ester is a derivative of Chlorambucil, an alkylating agent used primarily in chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorambucil Isopropyl Ester can be synthesized through esterification reactions involving Chlorambucil and isopropyl alcohol. The process typically involves the use of peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These reagents facilitate the formation of esters at room temperature, ensuring high yields and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Chlorambucil Isopropyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used depending on the desired product
Major Products Formed:
Hydrolysis: Chlorambucil and isopropyl alcohol.
Reduction: Chlorambucil alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed
Aplicaciones Científicas De Investigación
Chlorambucil Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems.
Mecanismo De Acción
Chlorambucil Isopropyl Ester exerts its effects by interfering with DNA replication. It alkylates the DNA, forming cross-links between guanine bases in the DNA double-helix strands. This prevents the DNA from uncoiling and separating, which is essential for replication. As a result, the cells can no longer divide, leading to cell death . The compound induces cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein .
Comparación Con Compuestos Similares
Chlorambucil: The parent compound, used in chemotherapy for various cancers.
Cyclophosphamide: Another alkylating agent with similar applications in cancer treatment.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Uniqueness: Chlorambucil Isopropyl Ester is unique due to its ester functional group, which can be hydrolyzed to release Chlorambucil. This property makes it a potential prodrug, allowing for controlled release and targeted delivery in cancer therapy .
Propiedades
Fórmula molecular |
C17H25Cl2NO2 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
propan-2-yl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C17H25Cl2NO2/c1-14(2)22-17(21)5-3-4-15-6-8-16(9-7-15)20(12-10-18)13-11-19/h6-9,14H,3-5,10-13H2,1-2H3 |
Clave InChI |
DITVVZADYIYAAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
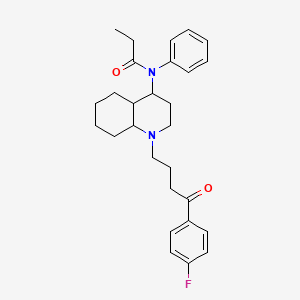
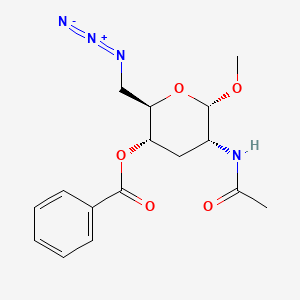

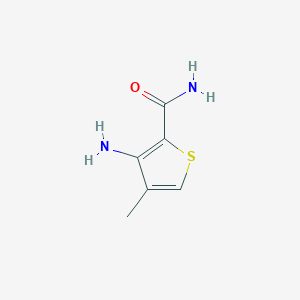
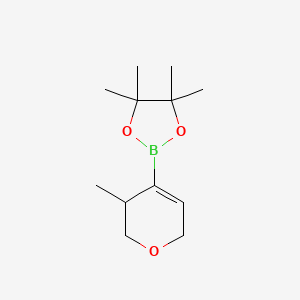
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
